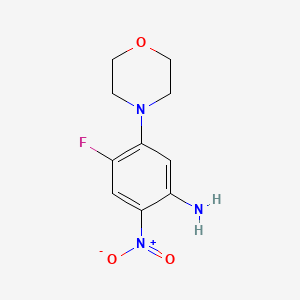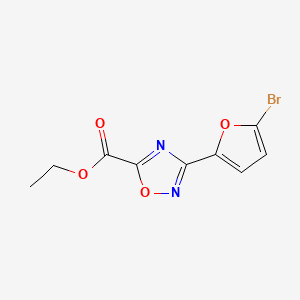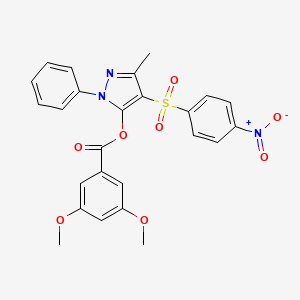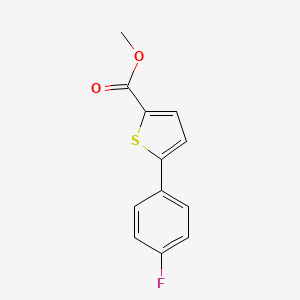![molecular formula C18H20N4O5S B2664652 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide CAS No. 2097859-42-0](/img/structure/B2664652.png)
2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide” is a complex organic molecule. It contains a pyridine ring and a pyrrolidine ring, both of which are common structures in many biologically active compounds . The molecule also contains a sulfamoyl group and a benzamide group, which are often seen in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be characterized by the presence of a pyridine ring and a pyrrolidine ring, along with various functional groups including methoxy, sulfamoyl, and benzamide groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of polar groups like sulfamoyl and benzamide could impact its solubility in various solvents .Scientific Research Applications
Organic Intermediate
The compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .
Crystal Structure and DFT Study
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Molecular Electrostatic Potential
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
Biological Activities
Compounds containing the 4(3H)-quinazolinone ring system possess various biological activities . Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potent and tolerable anti-inflammatory agents and are reported to exhibit significant COX-2 inhibition and anti-inflammatory activity .
COX-2 Inhibitory Activity
The results of a molecular docking study showed that a 2,3-disubsituted-4(3H)-quinazolinone possessing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 was predicted to have potent COX-2 inhibitory activity .
Chlorosulfonation-Amidation
The one-pot reaction sequence of chlorosulfonation-amidation was reported for the synthesis of sulfonamide-substituted diarylheterocycles, a class of selective COX-2 inhibitors .
Two-Colour Patterned Films
A new approach to the generation of two-colour patterned films of poly [2-methoxy-5-(2’-ethylhexyloxy)–p-phenylene vinylene] (MEHPPV) starting from a single precursor containing two different types of eliminable groups .
Anti-Inflammatory and Analgesic Activities
Amongst the derivatives, compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-16-5-4-14(8-15(16)18(19)24)28(25,26)21-10-12-7-13(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11,21H,2-3,6,10H2,1H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZVSWSLPNJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)
![3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2664573.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)




![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
